1-(Oxan-2-yl)cyclobutane-1-carboxylic acid
Description
Significance of Cyclobutane (B1203170) and Tetrahydropyran (B127337) Motifs in Organic Chemistry
In the landscape of medicinal and organic chemistry, both cyclobutane and tetrahydropyran motifs are increasingly recognized for their valuable contributions to molecular design and function. nih.govpharmablock.comnih.gov
The cyclobutane ring, once considered a chemical curiosity due to its inherent strain, is now a prized structural unit in drug discovery. nih.govru.nl Its inclusion in a molecule can confer several advantageous properties. For instance, cyclobutanes can improve metabolic stability, provide conformational restriction to flexible ligands, reduce planarity, and fill hydrophobic pockets within protein binding sites. nih.govnih.gov The three-dimensional, puckered nature of the cyclobutane ring offers unique structural opportunities not available from flat aromatic rings or more flexible acyclic chains. nih.gov This motif is found in various natural products with antimicrobial properties and is a key component of the widely used anticancer drug, carboplatin. nih.govru.nlwikipedia.org
The tetrahydropyran (THP) , or oxane, ring is another privileged scaffold in biologically active compounds. nih.govguidechem.comchemicalbook.com It is a saturated six-membered cyclic ether found in a vast array of natural products, most notably as the core of pyranose sugars like glucose. wikipedia.orgchemeurope.com In drug design, the THP ring is often used as a bioisostere for cyclohexane. pharmablock.com This substitution can be beneficial, as the introduction of the oxygen atom reduces lipophilicity, which may improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. pharmablock.com The THP motif is present in numerous pharmaceuticals, including anticancer agents and HIV protease inhibitors. guidechem.comnih.gov
Structural Features of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid
The unique properties of this compound are derived directly from the interplay of its three core components.
The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain. wikipedia.orgfiveable.me This strain is a combination of angle strain, from the compression of C-C-C bond angles to approximately 90° instead of the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. nih.govfiveable.memasterorganicchemistry.com The total strain energy is substantial, estimated to be around 26.3 kcal/mol. nih.govmasterorganicchemistry.com To alleviate some of the torsional strain, the cyclobutane ring is not flat but adopts a puckered or folded conformation. nih.govfiveable.me This inherent strain makes the ring relatively unstable and susceptible to ring-opening reactions, a feature that can be harnessed in organic synthesis. fiveable.me The C-C bonds within the ring are also slightly elongated compared to those in acyclic alkanes. nih.gov
Table 1: Properties of the Cyclobutane Ring System
| Property | Value/Description | Source(s) |
| Molecular Formula | (CH₂)₄ | wikipedia.org |
| Ring Strain Energy | ~26.3 kcal/mol | nih.govmasterorganicchemistry.com |
| Conformation | Puckered / Folded | nih.govfiveable.me |
| C-C Bond Angles | ~88-90° | nih.govfiveable.me |
| C-C Bond Length | ~1.56 Å | nih.gov |
| Key Feature | High reactivity due to ring strain | fiveable.me |
The oxane ring, systematically known as tetrahydropyran (THP), is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgchemeurope.com Its IUPAC-preferred name is now "oxane". wikipedia.orgnih.gov Unlike the strained cyclobutane ring, the six-membered oxane ring is stable and adopts a low-energy chair conformation, similar to cyclohexane. It is a common structural feature in a wide variety of natural products and is considered a fundamental heterocyclic system in organic chemistry. nih.govwikipedia.org
Table 2: Properties of the Oxane (Tetrahydropyran) Ring System
| Property | Value/Description | Source(s) |
| Molecular Formula | C₅H₁₀O | wikipedia.org |
| Common Name | Tetrahydropyran (THP) | wikipedia.org |
| IUPAC Preferred Name | Oxane | wikipedia.orgnih.gov |
| Structure | Saturated 6-membered ring with one oxygen atom | nih.govdrugbank.comhmdb.ca |
| Key Feature | Stable, often used as a bioisostere for cyclohexane | pharmablock.com |
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. byjus.com It is composed of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. chemistrytalk.orgnumberanalytics.com This combination confers distinct properties. The group is highly polar and can act as both a hydrogen bond donor and acceptor, which typically results in high boiling points for carboxylic acids. numberanalytics.com Its most defining characteristic is its acidity; it can donate the hydroxyl proton to a base to form a resonance-stabilized carboxylate anion (-COO⁻). numberanalytics.comnanomicronspheres.com This functional group is central to the chemistry of amino acids and fatty acids and serves as a precursor for the synthesis of many other functional groups, such as esters and amides. chemistrytalk.orgnanomicronspheres.com
Table 3: Properties of the Carboxylic Acid Functional Group
| Property | Description | Source(s) |
| Structure | -COOH (A carbonyl and a hydroxyl group on the same carbon) | chemistrytalk.orglumenlearning.com |
| Acidity | Acts as a weak acid (Brønsted-Lowry acid), donating a proton | byjus.comnumberanalytics.comnanomicronspheres.com |
| Polarity | Highly polar | numberanalytics.comnanomicronspheres.com |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor | numberanalytics.com |
| Reactivity | Undergoes reactions such as esterification and amide formation | numberanalytics.comnanomicronspheres.com |
Research Landscape of Strained Ring Systems and Cyclic Ethers
The study of molecules containing strained rings and cyclic ethers is a vibrant and evolving area of chemical research.
Strained ring systems , such as cyclobutanes and cyclopropanes, are of great interest due to their unique reactivity. masterorganicchemistry.com The high energy associated with ring strain can be released in chemical reactions, providing a powerful thermodynamic driving force for transformations that would be difficult with unstrained molecules. masterorganicchemistry.comnumberanalytics.com Modern research focuses on leveraging this reactivity for complex molecule synthesis, a field known as strain-release chemistry. numberanalytics.com This includes the development of transition metal-catalyzed reactions that can selectively activate and cleave the C-C bonds of these rings. bris.ac.uk The deliberate incorporation of strained rings into drug candidates is also a growing strategy to fine-tune their pharmacological properties. chemistryworld.com
Cyclic ethers are fundamental targets in natural product synthesis and are key structural components in many pharmaceuticals. nih.gov Research in this area is heavily focused on the development of new and efficient synthetic methodologies. nih.govrsc.org Strategies for forming these rings include intramolecular nucleophilic substitutions, as well as more advanced methods like palladium-catalyzed dehydrogenative annulation and Prins cyclizations. nih.govthieme-connect.comacs.org The prevalence of cyclic ethers in biologically active compounds ensures that the quest for novel and stereoselective methods for their synthesis will remain a central theme in organic chemistry. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTPDHUXMKUOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid
Approaches to the Cyclobutane-1-carboxylic Acid Moiety
Cyclobutane (B1203170) Ring Formation Strategies
The inherent ring strain of cyclobutanes necessitates specialized synthetic methods for their efficient construction. Several key strategies have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability.
[2+2] cycloaddition reactions represent one of the most direct and widely employed methods for the synthesis of cyclobutane rings. georganics.sk This approach involves the union of two unsaturated components, typically two alkenes, an alkene and a ketene (B1206846), or an alkene and an allene (B1206475), to form the four-membered ring. georganics.skorganic-chemistry.org Photochemical [2+2] cycloadditions, in particular, are a powerful tool for constructing the cyclobutane core. organic-chemistry.org These reactions often proceed via the formation of a diradical intermediate upon photoexcitation. masterorganicchemistry.com The stereochemical outcome of these reactions can be highly dependent on the nature of the substrates and the reaction conditions. organic-chemistry.org
Catalytic variants of [2+2] cycloadditions have also emerged as powerful alternatives, offering improved control over selectivity and milder reaction conditions. georganics.sk For instance, visible-light-induced photocatalysis can facilitate [2+2] cycloadditions through triplet-triplet energy transfer, providing an efficient route to substituted cyclobutanes. masterorganicchemistry.com Furthermore, transition metal catalysts can mediate these transformations, expanding the scope of accessible cyclobutane structures. georganics.sk
| Reaction Type | Reactants | Conditions | Key Features |
| Photochemical [2+2] Cycloaddition | Two Olefins | UV light (hν) | Direct formation of C-C bonds; stereochemistry can be variable. organic-chemistry.org |
| Ketene Cycloaddition | Ketene + Olefin | Thermal | Forms cyclobutanone (B123998) derivatives; often highly regio- and stereoselective. organic-chemistry.org |
| Allene-Alkene [2+2] Cycloaddition | Allene + Olefin | Thermal or Lewis Acid Catalysis | Efficiently produces methylene-cyclobutane adducts. georganics.sk |
| Photocatalytic [2+2] Cycloaddition | Olefins | Visible Light, Photocatalyst (e.g., Ir or Ru complexes) | Milder conditions; proceeds via electron or energy transfer. georganics.skmasterorganicchemistry.com |
An alternative approach to cyclobutane synthesis involves the contraction of larger, more readily accessible five-membered rings. The Wolff rearrangement of α-diazocyclopentanones is a classic example of this strategy. This reaction proceeds through a carbene intermediate, which undergoes rearrangement to form a ketene that subsequently cyclizes to a cyclobutanone derivative.
More contemporary methods have expanded this concept. For instance, the stereoselective contraction of polysubstituted pyrrolidines to densely functionalized cyclobutanes has been developed. organic-chemistry.org This transformation can be initiated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and involves the formation of a reactive 1,1-diazene, which, upon elimination of nitrogen, generates a 1,4-biradical that cyclizes to the cyclobutane product. organic-chemistry.org Another method involves the oxidative ring contraction of cyclopentanone, catalyzed by selenium dioxide in the presence of hydrogen peroxide, to yield cyclobutanecarboxylic acid directly. wikipedia.org
| Starting Material | Reagents | Key Intermediate | Product Type |
| α-Diazocyclopentanone | Heat or Light | Carbene/Ketene | Substituted Cyclobutanone |
| Polysubstituted Pyrrolidine | HTIB, NH₄OCONH₂ | 1,4-Biradical | Highly Substituted Cyclobutane organic-chemistry.org |
| Cyclopentanone | H₂O₂, SeO₂ | Not specified | Cyclobutanecarboxylic acid wikipedia.org |
The formation of a cyclobutane ring can also be achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. These methods rely on creating a bond between the C1 and C4 positions of a four-carbon chain. Direct ring-closing strategies are often entropically disfavored and can be low-yielding. organic-chemistry.org However, radical cyclizations provide a viable pathway. For example, the treatment of a 1,4-dihaloalkane with a reducing agent can generate a 1,4-diradical that subsequently cyclizes.
Intramolecular [2+2] photocycloadditions of diolefins are another effective strategy, particularly for the synthesis of bicyclic systems containing a cyclobutane ring. chemicalbook.com The tether connecting the two alkene units plays a crucial role in determining the feasibility and stereochemical outcome of the cyclization.
Catalysis has significantly advanced the synthesis of cyclobutane scaffolds, offering routes that are often more efficient, selective, and milder than traditional methods. wisc.edu Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been instrumental in developing novel cyclobutane-forming reactions. georganics.skwisc.edu These can include catalytic cycloadditions, C-H activation/functionalization strategies, and hydrometallation reactions. wisc.eduprepchem.com
For example, rhodium-catalyzed asymmetric hydrometallation of cyclobutenes provides a modular entry to chiral, functionalized cyclobutanes. prepchem.com Visible-light photoredox catalysis has also emerged as a powerful tool, enabling [2+2] cycloadditions under mild conditions through single-electron transfer pathways. georganics.skacs.org These catalytic methods often provide access to complex cyclobutane structures that are difficult to obtain through other means. wisc.edu
| Catalyst Type | Reaction | Key Advantage |
| Transition Metals (Pd, Rh, Ni) | Cycloadditions, C-H Functionalization | High efficiency, stereocontrol, functional group tolerance. georganics.skwisc.edu |
| Photoredox Catalysts (Ir, Ru) | [2+2] Cycloadditions | Mild reaction conditions, use of visible light. georganics.skacs.org |
| Lewis Acids | [2+2] Cycloadditions | Activation of substrates, control of regioselectivity. georganics.sk |
Introduction of the Carboxylic Acid Functionality at the Cyclobutane-1-position
Once the cyclobutane ring is formed, or concurrently during its formation, the carboxylic acid group must be installed at the C1 position. A common and well-established route to cyclobutanecarboxylic acid involves the malonic ester synthesis. georganics.sk This method starts with the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate. georganics.skacs.org Subsequent hydrolysis of the diester followed by thermal decarboxylation of the resulting 1,1-dicarboxylic acid affords the desired cyclobutanecarboxylic acid. georganics.skchemicalbook.com
Alternatively, if a cyclobutanone is synthesized (e.g., via a ketene cycloaddition), various functional group manipulations can be employed to introduce the carboxylic acid. For instance, oxidation of the cyclobutanone could lead to the desired acid, though this may involve ring-opening side reactions. A more controlled approach would be the conversion of the ketone to a nitrile, followed by hydrolysis.
A plausible, albeit multi-step, synthetic route to the final target compound, 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, could commence from cyclobutanecarboxylic acid. This starting material can be converted to its corresponding acyl chloride, cyclobutanecarbonyl chloride, using standard reagents such as thionyl chloride or oxalyl chloride. guidechem.com This reactive intermediate could then be subjected to a reaction with an appropriate organometallic reagent derived from tetrahydropyran (B127337). For example, the generation of 2-lithiotetrahydropyran and its subsequent reaction with cyclobutanecarbonyl chloride could, in principle, form an intermediate ketone, cyclobutyl(oxan-2-yl)methanone. chemistrysteps.com However, Grignard reagents and other highly reactive organometallics often react twice with acyl chlorides to yield tertiary alcohols. stackexchange.comlibretexts.org More controlled methods, possibly using organocuprates or moderated Grignard reagents, might be necessary to stop the reaction at the ketone stage. chemistrysteps.com
From this intermediate ketone, a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the carbonyl group into an exocyclic double bond, yielding 2-(cyclobutylmethylene)oxane. wikipedia.orglibretexts.org The final step would involve the selective catalytic hydrogenation of this exocyclic double bond to furnish the desired 1-(Oxan-2-yl)cyclobutane moiety, which could then be followed by a carboxylation step if the acid functionality was not carried through the sequence. youtube.comnih.gov The carboxylic acid group would likely need to be protected and reintroduced, or the entire strategy would need to be re-evaluated to carry the carboxylate through the synthetic sequence. A more direct alkylation of a cyclobutanecarboxylic acid derivative at the alpha position with a suitable 2-halooxane or equivalent electrophile remains a significant synthetic challenge.
Carboxylation Reactions for Cyclobutane Derivatives
Direct carboxylation of a cyclobutane ring at a specific carbon atom is a key strategy. One common approach involves the use of organometallic reagents. For instance, a cyclobutyl Grignard or organolithium reagent, formed from the corresponding cyclobutyl halide, can react with carbon dioxide (CO2) in an electrophilic capture to form the cyclobutane carboxylate, which is then protonated to yield the carboxylic acid.
Another advanced technique is the transition-metal-catalyzed C–H functionalization. nih.gov This method allows for the direct conversion of a C–H bond on the cyclobutane ring into a C-C bond. nih.gov For example, palladium-catalyzed reactions can be used for the arylation of cyclobutane carboxylic acids at the γ-position. nih.gov While this specific example focuses on arylation, the underlying principle of activating a C-H bond could be adapted for carboxylation, potentially through a carboxylating agent instead of an aryl halide. The use of directing groups, which position the metal catalyst near a specific C-H bond, is crucial for achieving regioselectivity in these reactions. nih.govacs.org
Hydrolysis and Decarboxylation Methods for Cyclobutane Carboxylic Acids
Classical methods involving hydrolysis and decarboxylation are robust and frequently used for preparing cyclobutane carboxylic acids. orgsyn.org These routes often begin with precursors like cyclobutane-1,1-dicarboxylic esters or 1-cyano-1-cyclobutanecarboxylates. orgsyn.org
A typical sequence involves the synthesis of diethyl cyclobutane-1,1-dicarboxylate, often prepared through the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.org This diester can then be hydrolyzed under basic conditions, for example, by refluxing with potassium hydroxide (B78521) in ethanol, to yield the dicarboxylic acid. orgsyn.orgthieme-connect.de Subsequent heating of the 1,1-dicarboxylic acid to temperatures around 160–180°C induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding cyclobutanecarboxylic acid. orgsyn.orgthieme-connect.de This method is effective for creating monosubstituted acids. orgsyn.org
For a 1,1-disubstituted product like the target molecule, the strategy would be modified. An alkylated malonic ester derivative would be used to form a 1-alkyl-cyclobutane-1,1-dicarboxylic ester. Selective hydrolysis of one ester group followed by decarboxylation would then lead to the desired 1-substituted cyclobutane carboxylic acid.
Alternatively, the hydrolysis of a nitrile group offers another path. For example, 1-cyanocyclobutanecarboxylic acid can be decarboxylated first, followed by hydrolysis of the remaining cyano group to form the carboxylic acid. orgsyn.org Acid-catalyzed hydrolytic decarboxylation is a potential mechanism where water adds to the carboxyl group, followed by protonation and elimination, avoiding high-energy intermediates. nih.govresearchgate.net
| Precursor | Key Steps | Product | Typical Conditions |
| Diethyl cyclobutane-1,1-dicarboxylate | 1. Hydrolysis 2. Decarboxylation | Cyclobutanecarboxylic acid | 1. KOH, H2O/EtOH, reflux 2. Heat (160-180°C) orgsyn.orgthieme-connect.de |
| 1-Cyano-1-carboxycyclobutane | 1. Decarboxylation 2. Hydrolysis | Cyclobutanecarboxylic acid | 1. Heating 2. Acid or base hydrolysis orgsyn.org |
| 5,8-dioxaspiro rsc.orgacs.orgoctane-2,2-dicarboxylate | Hydrolysis and Decarboxylation | 3-Oxocyclobutane-1-carboxylic acid | Concentrated HCl, 100°C google.com |
Derivatization of Cyclobutane Precursors
The synthesis often starts with a functionalized cyclobutane precursor that can be elaborated into the final product. researchgate.net Cyclobutanones are versatile starting materials. calstate.edu For instance, 3-oxocyclobutane-1-carboxylic acid is a commercially available precursor that can undergo various transformations. calstate.edu A Grignard reaction on the ketone functional group can introduce substituents, and subsequent reactions can modify the carboxylic acid group, such as through amide coupling. calstate.edu
Another strategy involves cycloaddition reactions. The [2+2] cycloaddition of a ketene with an olefin is a powerful method for constructing the cyclobutane ring, typically resulting in a cyclobutanone that can be further modified. nih.gov For example, dichloroketene (B1203229) can react with benzyl (B1604629) vinyl ether to produce a (benzyloxy)cyclobutanone. acs.org Similarly, cyclobutene-1-carboxylic acid can serve as a starting point for derivatization, such as through tandem amidation/Michael addition protocols to create complex substituted cyclobutanes. chemistryviews.org
Approaches to the Oxan-2-yl (Tetrahydropyran) Moiety
The oxan-2-yl group, also known as a tetrahydropyran (THP) ring, is a common feature in many natural products. nih.gov Its synthesis can be achieved through various cyclization strategies.
Tetrahydropyran Ring Formation Strategies
The Prins cyclization is a well-established and powerful method for constructing tetrahydropyran rings. acs.orgnih.gov The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. acs.orgbeilstein-journals.org The process proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene, leading to the formation of the six-membered ether ring. beilstein-journals.org
The reaction is often highly diastereoselective, allowing for excellent transfer of chirality from the starting materials. nih.gov A variety of catalysts can be employed to promote the cyclization.
Catalysts Used in Prins Cyclization:
| Catalyst Type | Specific Examples | Key Features |
| Brønsted Acids | Acetic Acid, Amberlyst® 15 | Classical and effective for simple substrates. beilstein-journals.org |
| Lewis Acids | BF₃·OEt₂, TMSOTf, InCl₃, Bi(OTf)₃ | Often used for more complex substrates and can enhance stereoselectivity. acs.orgbeilstein-journals.org |
| Superacids | Brønsted superacids | Can catalyze cyclization of less reactive substrates like unsaturated enol ethers. nih.gov |
| Rhenium-based | O₃ReOH (Perrhenic acid) | Used for specific variations, such as the synthesis of tetrahydropyran-4-ones. rsc.org |
Several variations of the Prins cyclization have been developed to improve control and expand its scope. The Mukaiyama Aldol-Prins (MAP) cyclization, for instance, introduces an internal nucleophile to trap the reactive oxocarbenium ion, preventing side reactions. nih.govbeilstein-journals.org The Prins-Ritter reaction sequence allows for the synthesis of 4-amidotetrahydropyrans. beilstein-journals.org These methodologies have proven successful in the total synthesis of complex natural products containing the tetrahydropyran scaffold. nih.govnih.gov
Intramolecular hydroalkoxylation provides an alternative and atom-economical route to oxanes. This reaction involves the addition of an alcohol O-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene) within the same molecule. nih.gov
The cyclization of alkynyl alcohols is a common application of this method. Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃, are effective for the exo-selective intramolecular hydroalkoxylation of primary and secondary alkynyl alcohols, yielding exocyclic enol ethers. northwestern.edu The reaction mechanism is believed to involve the turnover-limiting insertion of the C-C triple bond into a Lanthanide-Oxygen bond, followed by rapid protonolysis. northwestern.edu
Gold(I) complexes are also potent catalysts for the hydroalkoxylation of allenes. nih.gov Mechanistic studies have shown that this transformation involves a rapid and reversible C–O bond formation step. nih.gov Furthermore, iron acetylacetonate (B107027) has been reported as a catalyst for intramolecular C-H alkoxylation to form various oxacycles, including tetrahydrofurans, and this logic can be extended to tetrahydropyran formation. nih.gov This method proceeds via a proposed radical mechanism involving a hydrogen atom abstraction followed by a C-O bond-forming radical recombination. nih.gov
Hetero-Diels-Alder Cycloadditions for Tetrahydropyran Derivatives
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including the dihydropyran precursors to tetrahydropyrans. researchgate.net This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-poor dienophile (or vice-versa) where one or more carbon atoms are replaced by a heteroatom, such as oxygen.
In the context of tetrahydropyran synthesis, the reaction often involves an activated carbonyl compound or an enone as the dienophile and a vinyl ether or a substituted diene. The resulting dihydropyran can then be readily reduced to the saturated tetrahydropyran ring. rsc.org The Martin research group, for example, has utilized an intramolecular hetero-Diels-Alder reaction to prepare a key intermediate for the synthesis of complex natural products. youtube.com The reaction proceeds by forming two rings and can be highly stereoselective, with the endo diastereomer often being the major product. youtube.com Theoretical studies have been conducted to understand the reaction mechanisms, including the role of solvents like water in promoting the synthesis of dihydropyran derivatives. psu.edu
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Intermolecular HDA | Aldehyde & Siloxy Diene | (S,S)-Cr(III)-salen | Dihydropyran derivative | rsc.org |
| Intramolecular HDA | Tethered Diene-Enone | Thermal | Bicyclic Dihydropyran | youtube.com |
| MCR HDA | Formaldehyde, β-Diketone, Alkene | Water, 80 °C | Substituted Dihydropyran | psu.edu |
Oxa-Michael Additions in Tetrahydropyran Synthesis
Intramolecular oxa-Michael addition (or oxy-Michael reaction) is one of the most widely used strategies for the stereoselective synthesis of substituted tetrahydropyrans. rsc.orgntu.edu.sg This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone, ester, or thioester. whiterose.ac.uk The stereochemical outcome of the cyclization can be controlled by the reaction conditions, with both kinetic and thermodynamic control being possible. researchgate.net
Under acidic catalysis, the reaction typically proceeds under kinetic control to exclusively yield the diequatorial product. researchgate.net In contrast, basic conditions at low temperatures also favor kinetic control but can lead to the axial-equatorial isomer, depending on the geometry of the Michael acceptor. researchgate.net This method's adaptability has made it a key step in the synthesis of natural products like Cyanolide A. ntu.edu.sg Tandem reactions, such as a nucleophilic addition followed by an oxa-Michael reaction, have been developed to construct THP derivatives with multiple stereocenters in a highly stereoselective manner. researchgate.net
| Catalyst Type | Substrate | Key Feature | Product Stereochemistry | Ref |
| Acidic (e.g., CSA) | δ-Hydroxy-α,β-unsaturated Ketone | Kinetic Control | Diequatorial | researchgate.netacs.org |
| Basic (e.g., TBAF) | δ-Hydroxy-α,β-unsaturated Ester | Kinetic Control | Axial-Equatorial often favored | whiterose.ac.uk |
| Organocatalyst | α,β-unsaturated Ketone | Asymmetric Cyclization | High Enantioselectivity | researchgate.net |
| Gold-Catalyzed | Bis-propargylic Alcohol | Meyer–Schuster/Hydration/Oxa-Michael | cis-2,6-disubstituted THP | mdpi.com |
Catalytic Methods for Tetrahydropyran Synthesis
A vast array of catalytic methods beyond simple acid/base catalysis has been developed for tetrahydropyran synthesis, offering high efficiency and stereocontrol. These methods often involve transition metal catalysts that can activate substrates in unique ways.
Gold and Platinum Catalysis: Gold(I) and platinum catalysts are effective in promoting the intramolecular hydroalkoxylation of δ-hydroxy allenes and olefins, providing direct access to the tetrahydropyran ring. organic-chemistry.org Gold catalysts have also been employed in elegant cascade reactions, such as a Meyer–Schuster rearrangement followed by hydration and oxa-Michael addition, to produce cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols. mdpi.com
Palladium Catalysis: Palladium-catalyzed reactions, such as intramolecular alkoxycarbonylation and oxidative Heck redox-relay strategies, have been successfully applied. rsc.orgacs.org The latter approach has been used to synthesize C-aryl-containing 2,6-trans-tetrahydropyrans with excellent stereoselectivity. acs.org
Other Metal Catalysts: Other metals like copper, iron, and cobalt have also found use. A Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated alkenes. organic-chemistry.org Iron and cobalt catalysts are employed in cross-coupling reactions to form substituted tetrahydropyrans by creating new carbon-carbon bonds. syr.edu The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful method for constructing the THP ring and can be catalyzed by various Lewis and Brønsted acids, including InCl₃ and phosphomolybdic acid. organic-chemistry.org
Functionalization at the Oxane 2-Position for Attachment
To couple the oxane moiety to the cyclobutane-1-carboxylic acid, the 2-position (anomeric carbon) of the tetrahydropyran ring must be appropriately functionalized. This position is reactive and can be converted into a variety of functional groups suitable for C-C bond formation.
One common strategy involves the reaction of 3,4-dihydropyran with an alcohol to form a 2-tetrahydropyranyl (THP) ether. wikipedia.org While typically used as a protecting group, the intermediate oxocarbenium ion can, in principle, be trapped by other nucleophiles. A more direct approach to functionalization involves the stereospecific C–H functionalization of the tetrahydropyran ring itself. For instance, Pd(II)-catalyzed γ-methylene C–H arylation of aminotetrahydropyran has been demonstrated, showcasing a method to introduce substituents onto the ring with high stereoselectivity. nih.gov For the purpose of coupling, a key intermediate would be a 2-halo-oxane or a related derivative with a good leaving group at the anomeric position, which can then be used in nucleophilic substitution or cross-coupling reactions.
Strategies for Coupling the Cyclobutane-1-carboxylic Acid and Oxan-2-yl Moieties
The final construction of this compound can be envisioned through two primary strategic disconnections: convergent synthesis and sequential construction.
Convergent Synthesis Approaches
Plausible Convergent Route:
Synthesis of Fragment A: Preparation of cyclobutane-1-carboxylic acid. This can be achieved via the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which is accessible from the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.orgthieme-connect.de
Synthesis of Fragment B: Preparation of a 2-functionalized oxane, such as 2-bromotetrahydropyran. This can be synthesized from tetrahydropyran itself or from dihydropyran.
Coupling: The ester of cyclobutane-1-carboxylic acid can be deprotonated to form an enolate, which can then act as a nucleophile to displace the bromide from 2-bromotetrahydropyran. Alternatively, an organometallic derivative of the cyclobutane piece could be coupled with the 2-halo-oxane using a transition metal catalyst.
This convergent approach allows for the synthesis of various analogues by simply changing either of the two initial fragments. nih.gov
Sequential Construction Strategies
In a sequential (or linear) strategy, one moiety is used as the foundation upon which the second is constructed step-by-step. This can be advantageous when the stereochemistry of the linking center needs to be carefully controlled relative to existing stereocenters on the starting fragment.
Plausible Sequential Route:
Starting Material: Begin with an ester of cyclobutane-1-carboxylic acid.
Chain Elongation: Introduce a five-carbon chain onto the cyclobutane ring. For example, the ester could be α-alkylated with a protected 5-hydroxy-1-pentene derivative.
Ring Formation: After deprotection and functional group manipulation, the appended chain can be cyclized to form the tetrahydropyran ring. This key cyclization step could be an intramolecular hydroalkoxylation of an alkene or an oxa-Michael addition onto an α,β-unsaturated system, leveraging the catalytic methods described previously (Section 2.2.1.5). acs.orgorganic-chemistry.org
This strategy builds the complexity of the molecule in a stepwise fashion, with the final ring-closing reaction forming the desired tetrahydropyran ring directly onto the cyclobutane scaffold.
Chemo- and Regioselective Coupling Reactions
The synthesis of complex substituted carbocycles such as this compound relies on synthetic methods that offer high degrees of control over chemical and positional outcomes. While direct chemo- and regioselective coupling methods for the synthesis of this specific target molecule are not extensively detailed in publicly available literature, significant advances in C–H functionalization provide a framework for achieving such transformations. Palladium-catalyzed C–H activation, in particular, has emerged as a powerful strategy for the direct, site-selective modification of carbocyclic systems, including cyclobutane carboxylic acids. nih.gov
Modern synthetic strategies increasingly leverage directing groups to control the regioselectivity of C–H activation. For cycloalkane carboxylic acids, the carboxyl group itself can serve as an effective native directing group. This approach allows for the functionalization of otherwise unreactive C(sp³)–H bonds at positions dictated by the stereoelectronic demands of the catalytic cycle.
Recent research has demonstrated the viability of transannular γ-methylene C–H arylation of cyclobutane carboxylic acids. nih.gov This methodology, while focused on arylation at the γ-position rather than α-alkylation with an oxane moiety, establishes a crucial precedent for the regioselective functionalization of the cyclobutane core. The reaction is enabled by specially designed ligands that facilitate the challenging C–H palladation step within the strained ring system. nih.gov
Key findings from these studies show that excellent γ-regioselectivity can be achieved, even in the presence of multiple, more accessible β-C–H bonds. nih.gov The reaction conditions are carefully optimized, involving a palladium catalyst, a specific ligand, an oxidant, and a suitable solvent system. The scope of the reaction has been explored with respect to both the cyclobutane substrate and the aryl coupling partner, demonstrating tolerance for various functional groups. nih.gov
A summary of the optimized reaction conditions and selected substrate scope for the γ-arylation of cyclobutane carboxylic acids is presented below.
| Entry | Cyclobutane Substrate | Arene Coupling Partner | Yield (%) |
|---|---|---|---|
| 1 | 1-ethylcyclobutane-1-carboxylic acid | 1,3-dimethoxybenzene | 70 |
| 2 | 1-ethylcyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 73 |
| 3 | 1-ethylcyclobutane-1-carboxylic acid | 4-fluoro-1,2-dimethoxybenzene | 67 |
| 4 | 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 62 |
| 5 | 1-methylcyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 45 |
Data derived from studies on the transannular γ-C–H arylation of cyclobutane carboxylic acids. nih.gov Reaction conditions typically involve a Pd(OAc)₂ catalyst, a custom sulfonamide-pyridone ligand, Cu(OAc)₂ as an oxidant, and HFIP as the solvent at elevated temperatures. nih.gov
While these results pertain to γ-arylation, they underscore the potential of directed C–H functionalization as a strategy for the chemo- and regioselective synthesis of molecules like this compound. The development of new ligands and catalytic systems could foreseeably adapt this logic to target the α-position and accommodate alkyl or ethereal coupling partners, providing a direct and efficient route to the desired compound.
Stereochemical Control and Analysis in 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid Synthesis
Enantioselective Synthesis Strategies for 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid and Analogues
Achieving high levels of enantiopurity is a critical challenge in the synthesis of chiral molecules. For this compound and its derivatives, enantioselective strategies focus on establishing the absolute configuration of the stereocenters. These approaches often involve the use of chiral catalysts, chiral auxiliaries, or asymmetric induction in key chemical transformations.
Chiral Catalysis in Cyclobutane (B1203170) Formation
The construction of the cyclobutane ring with a defined stereochemistry is a cornerstone of the synthesis. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, play a pivotal role in achieving high enantioselectivity in [2+2] cycloaddition reactions, which are a common method for forming four-membered rings. nih.govchemistryviews.org
Recent advancements have demonstrated the utility of iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.org This cascade approach allows for the simultaneous formation of the cyclobutane ring and control of its stereochemistry. Similarly, chiral Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes has emerged as a powerful method for the enantioselective synthesis of chiral cyclobutenes, which can serve as versatile intermediates for cyclobutane-containing compounds. nih.govresearchgate.net
Organocatalysis has also proven effective. For instance, chiral cinchona-based squaramide catalysts have been successfully employed in the enantioselective sulfa-Michael addition to cyclobutenes, affording thio-substituted cyclobutanes with high enantiomeric excess. nih.govrsc.org These methods highlight the potential of chiral catalysis to directly install the desired stereochemistry during the formation of the cyclobutane core.
| Catalyst System | Reaction Type | Key Features | Enantioselectivity (er) |
|---|---|---|---|
| [Ir(cod)Cl]₂ with chiral phosphoramidite (B1245037) ligand | Asymmetric allylic etherification/[2+2] photocycloaddition | Cascade reaction, directing-group-free | Excellent |
| N-triflyl phosphoramide (B1221513) (chiral Brønsted acid) | Isomerization of bicyclo[1.1.0]butanes | Mild conditions, low catalyst loading | Good |
| Chiral cinchona squaramide | Sulfa-Michael addition to cyclobutenes | High yield and enantioselectivity | Up to 99.7:0.3 |
Chiral Auxiliaries and Reagents in Tetrahydropyran (B127337) Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound synthesis, chiral auxiliaries can be employed during the construction of the tetrahydropyran (THP) ring. These auxiliaries create a chiral environment that biases the formation of one stereoisomer over the other.
Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and camphor-derived sultams. nih.gov For instance, an achiral precursor containing the cyclobutane moiety could be coupled to a chiral auxiliary. Subsequent reactions to form the THP ring, such as an intramolecular cyclization, would then proceed with high stereocontrol dictated by the auxiliary. After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general principles of using chiral auxiliaries in asymmetric synthesis are well-established and applicable. researchgate.netcalstate.edu
Diastereoselective Synthesis Strategies for this compound and Analogues
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this compound, which has multiple stereocenters, controlling the relative stereochemistry of these centers is crucial.
Control of Cyclobutane Stereoisomerism
The relative stereochemistry of substituents on the cyclobutane ring can be controlled through various synthetic strategies. nih.govcalstate.edu In [2+2] cycloaddition reactions, the stereochemistry of the starting alkenes can often be translated into the stereochemistry of the cyclobutane product in a predictable manner. nih.gov For instance, the thermal [2+2] cycloaddition involving 2-acylaminoacrylates can lead to substituted cyclobutane skeletons with a defined stereochemistry.
Substrate-controlled diastereoselection is also a powerful tool. The presence of existing stereocenters in the molecule can direct the approach of reagents, leading to the formation of a specific diastereomer. For example, the reduction of a ketone on a cyclobutane ring can be influenced by the stereochemistry of adjacent substituents, leading to a diastereoselective formation of the corresponding alcohol. The development of a scalable, chromatography-free synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold highlights the importance of controlling diastereomerism, where a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative was a key step. acs.org
| Method | Reaction | Key Principle | Outcome |
|---|---|---|---|
| [2+2] Cycloaddition | Alkene Dimerization/Coupling | Stereochemistry of reactants dictates product stereochemistry. | Predictable formation of cis or trans isomers. |
| Substrate-Controlled Reduction | Ketone to Alcohol | Existing stereocenters direct the approach of the reducing agent. | Preferential formation of one diastereomeric alcohol. |
| Diastereoselective Reduction | Reduction of a cyclobutylidene Meldrum's acid derivative | Formation of a specific diastereomer. | Synthesis of cis-1,3-disubstituted cyclobutane. acs.org |
Control of Tetrahydropyran Stereoisomerism
The stereochemistry of the tetrahydropyran ring is equally important. The formation of the THP ring often proceeds via cyclization reactions, and the stereochemical outcome can be controlled by the geometry of the transition state. rsc.org Methods such as intramolecular Michael additions, hetero-Diels-Alder reactions, and Prins cyclizations are commonly employed for the construction of THP rings with high diastereoselectivity. rsc.orgnih.gov
The substituents on the acyclic precursor can adopt a preferred conformation in the transition state of the cyclization, leading to the formation of a specific diastereomer of the THP ring. For example, in an acid-catalyzed cyclization to form the THP ring, the stereocenters already present in the molecule will direct the formation of new stereocenters in a predictable manner to minimize steric interactions. The stereocontrolled synthesis of spirocyclic compounds, which share a single atom between two rings, often relies on such diastereoselective cyclization strategies. researchgate.netnih.govrsc.org
Substrate-Controlled Diastereoselectivity
Substrate-controlled diastereoselectivity is a powerful strategy in which the existing stereochemistry of a starting material dictates the stereochemical outcome of a reaction. In the context of this compound synthesis, the chiral centers within the oxane (tetrahydropyran) ring or a chiral auxiliary attached to the cyclobutane precursor can direct the approach of reagents, leading to the preferential formation of one diastereomer over others.
While specific studies detailing substrate-controlled synthesis for this exact molecule are not extensively documented in publicly available literature, the principles can be extrapolated from research on the diastereoselective synthesis of substituted cyclobutanes and tetrahydropyrans. For instance, in reactions such as [2+2] cycloadditions or the functionalization of existing cyclobutane rings, a bulky substituent or a specific configuration on the oxane ring can shield one face of the molecule, forcing an incoming reactant to attack from the less hindered side. nih.gov This steric hindrance plays a crucial role in establishing the relative stereochemistry between the oxane and cyclobutane moieties.
The diastereomeric ratio (d.r.) of the products is a key measure of the effectiveness of this control. High diastereoselectivity (high d.r.) is often sought to simplify purification and ensure the desired stereoisomer is the major product. rsc.org The choice of reagents and reaction conditions can also significantly influence the level of diastereocontrol. nih.gov
Table 1: Factors Influencing Substrate-Controlled Diastereoselectivity
| Factor | Influence on Diastereoselectivity |
| Stereochemistry of the Substrate | The existing chiral centers in the starting material are the primary drivers of stereochemical induction. |
| Steric Hindrance | Bulky groups on the substrate can block certain trajectories of reagent attack, favoring others. |
| Chiral Auxiliaries | A temporary chiral group attached to the substrate can effectively direct the stereochemical course of a reaction. |
| Reaction Conditions | Temperature, solvent, and the nature of the catalyst can all impact the transition state energies and thus the diastereomeric ratio. nih.gov |
| Nature of the Reagent | The size and electronic properties of the incoming reagent can influence its preferred mode of approach. |
Stereochemical Characterization Methodologies
Once synthesized, the unambiguous determination of the stereochemistry of this compound is crucial. A combination of spectroscopic and separation techniques is employed for this purpose.
Spectroscopic Techniques for Configuration Assignment
Spectroscopic methods provide detailed information about the three-dimensional structure of molecules. For assigning the relative and absolute configuration of the stereoisomers of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful for determining the relative stereochemistry of the substituents on both the cyclobutane and oxane rings.
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents (cis or trans) on the cyclobutane ring can be inferred.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are in close proximity. The presence of an NOE signal between specific protons on the oxane and cyclobutane rings can confirm their relative spatial arrangement. For example, an NOE between a proton on the oxane ring and a proton on the cyclobutane ring would indicate that these protons are on the same face of the molecule. nih.govacademie-sciences.fr
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry if a suitable crystal can be obtained. By diffracting X-rays through a single crystal of a stereoisomer of this compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom. nih.gov
Chiral Resolution Methods for Stereoisomers
Since the synthesis of this compound can result in a mixture of enantiomers, methods for their separation, known as chiral resolution, are necessary to obtain stereopure compounds.
Formation of Diastereomeric Salts: A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts are diastereomers and often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. This method can be used both for analytical purposes to determine the enantiomeric excess (e.e.) of a sample and for preparative purposes to isolate pure enantiomers.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type |
| (R)-(+)-α-Methylbenzylamine | Chiral Base |
| (S)-(-)-α-Methylbenzylamine | Chiral Base |
| Brucine | Chiral Alkaloid (Base) |
| Strychnine | Chiral Alkaloid (Base) |
| Quinine | Chiral Alkaloid (Base) |
| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol (Base) |
Conformational Analysis of the 1-(Oxan-2-yl)cyclobutane System
The cyclobutane ring is not flat but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct positions for substituents: axial and equatorial. The ring can undergo a rapid "ring-flipping" process between two puckered conformations. dalalinstitute.comlibretexts.org The energetic barrier for this inversion is relatively low. dtic.mil
The oxane (tetrahydropyran) ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain. In this conformation, substituents can also occupy either axial or equatorial positions.
In the combined 1-(oxan-2-yl)cyclobutane system, the preferred conformation will be the one that minimizes steric interactions between the two rings and their substituents. The orientation of the oxane ring relative to the cyclobutane ring will be influenced by the anomeric effect if applicable, as well as steric hindrance. Computational methods, such as Density Functional Theory (DFT) calculations, combined with experimental data from NMR spectroscopy, are powerful tools for investigating the conformational landscape of such molecules. nih.gov These studies can predict the relative energies of different conformers and the rotational barriers between them, providing a deeper understanding of the molecule's dynamic behavior. nih.gov
Reaction Mechanisms and Reactivity of 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid and Analogues
Mechanisms of Cyclobutane (B1203170) Ring Formation and Transformation
The synthesis of cyclobutane rings is a cornerstone of organic chemistry, with various methods developed to construct this strained four-membered carbocycle. nih.gov These methods are often employed in the total synthesis of complex natural products. nih.govbaranlab.org
The [2+2] cycloaddition, a reaction involving two π-systems to form a four-membered ring, is the most direct method for synthesizing cyclobutanes. nih.govacs.orgfiveable.me These reactions can proceed through either concerted (pericyclic) or stepwise pathways, largely dependent on the reaction conditions and substrates.
Pericyclic [2+2] Cycloadditions: Governed by the Woodward-Hoffmann rules of orbital symmetry, concerted [2+2] cycloadditions are typically allowed under photochemical conditions. fiveable.meharvard.edu Direct excitation of an alkene, often an enone, to its triplet state initiates the cycloaddition. baranlab.org This process is stereospecific and has been widely used in the synthesis of natural products. researchgate.net
In contrast, thermal [2+2] cycloadditions are generally forbidden. harvard.edu A notable exception is the reaction of ketenes with alkenes. harvard.edulibretexts.org Ketenes, due to their unique electronic structure, can undergo a concerted, asynchronous thermal [2+2] cycloaddition to yield cyclobutanones with high regio- and stereoselectivity. libretexts.orgacs.orgchemtube3d.com The mechanism involves the alignment of the ketene (B1206846) and alkene in a suprafacial-antarafacial manner, which is sterically accessible for the linear ketene moiety. wikipedia.org
Stepwise [2+2] Cycloadditions: When a concerted pathway is energetically unfavorable, the reaction may proceed through a stepwise mechanism involving discrete intermediates. These intermediates can be diradicals or zwitterions. researchgate.net For instance, photoredox catalysis using visible light can initiate cycloaddition by generating a radical anion from an alkene substrate. acs.org This radical anion then adds to a second alkene molecule, forming a 1,4-diradical intermediate that cyclizes to the cyclobutane ring. baranlab.orgacs.org This approach avoids the use of high-energy UV light and offers better functional group tolerance. nih.gov
| Mechanism Type | Typical Conditions | Key Intermediates | Stereochemistry | Representative Example |
|---|---|---|---|---|
| Pericyclic (Concerted) | Photochemical (UV light) | Excited triplet state | Stereospecific | Dimerization of cinnamic acid derivatives |
| Pericyclic (Concerted) | Thermal | Concerted transition state | Stereospecific | Ketene + Alkene → Cyclobutanone (B123998) acs.org |
| Stepwise (Radical) | Visible light, photoredox catalyst | Radical anion, 1,4-diradical | Often non-stereospecific | Enone + Alkene with Ru(bpy)32+ catalyst harvard.edu |
| Stepwise (Ionic) | Lewis or Brønsted acids | Zwitterionic species | Depends on intermediate lifetime | Electron-rich + electron-poor alkenes |
Beyond cycloadditions, dedicated radical and ionic pathways provide alternative strategies for cyclobutane synthesis.
Radical Pathways: Free radical cyclizations are effective for forming cyclobutane rings. nih.gov Photoredox catalysis has emerged as a powerful tool for generating the necessary radical intermediates under mild conditions. nih.gov For example, a photoredox-catalyzed cascade reaction involving the deboronative radical addition of an alkylboronic ester to an alkene, followed by a polar cyclization, can produce structurally diverse cyclobutanes. nih.gov This method showcases excellent functional group tolerance. nih.gov Another approach involves the photoinduced electron transfer from a catalyst to an alkene, generating a radical cation that can dimerize to form a cyclobutane. nih.gov
Ionic Pathways: Ionic mechanisms often involve the formation of a carbocation or carbanion that undergoes an intramolecular ring closure. For instance, the protonation of a highly strained molecule like [1.1.1]propellane generates a methylene (B1212753) cyclobutyl cation. acs.orgacs.org This reactive intermediate can be trapped by various nucleophiles to afford functionalized cyclobutane derivatives. acs.orgacs.org
The inherent ring strain of cyclobutanes (approximately 26-27 kcal/mol) and even more strained polycyclic systems like bicyclo[1.1.0]butanes (BCBs) is a potent driving force for chemical transformations. nih.gov Harnessing this strain energy allows for the synthesis of complex molecular architectures.
Strain-release-driven reactions are a cornerstone of modern synthetic strategies. nih.gov For example, BCBs, which possess a highly reactive central C-C bond, can undergo ring-opening reactions when treated with radicals, nucleophiles, or electrophiles. researchgate.net A photoredox-mediated radical strain-release/ beilstein-journals.orgbeilstein-journals.org-rearrangement cascade has been developed to synthesize polysubstituted cyclobutanes. nih.govrsc.orgrsc.org In this process, a radical adds to the central bond of the BCB, triggering a ring-opening and subsequent rearrangement to form a more stable, functionalized cyclobutane. rsc.org Similarly, visible-light-induced reactions of BCBs with alkenes can lead to spirocyclobutanes. acs.org This strategy leverages the release of strain to drive the formation of complex scaffolds. rsc.orgnih.gov
The cyclobutane ring can undergo various oxidative and reductive transformations, leading to either ring-opening or the introduction of new functional groups.
Oxidative Transformations: Oxidative processes can lead to the cleavage of the cyclobutane ring. For instance, photoredox-enabled C-C activation of cyclobutyl tertiary alcohols can initiate a ring-opening cascade to form γ,δ-unsaturated ketones, driven by the release of ring strain. rsc.org This method allows for remote 1,4-difunctionalization. rsc.org
Reductive Transformations: Reductive processes can also be employed to modify the cyclobutane scaffold. For example, radical fragmentation of a photochemically generated cyclobutane intermediate has been used as a key step in the synthesis of natural products like guanacastepene A. researchgate.net
Mechanisms of Tetrahydropyran (B127337) Ring Formation and Transformation
The tetrahydropyran (THP) or oxan ring is a common motif in natural products. nih.gov Its synthesis is well-established, with several reliable methods available. beilstein-journals.orgorganic-chemistry.orgresearchgate.net
A predominant strategy for constructing the tetrahydropyran ring involves the cyclization of an intermediate oxocarbenium ion. beilstein-journals.orgnih.gov This reactive species is an electrophilic cation stabilized by the adjacent oxygen atom, which can be trapped intramolecularly by a nucleophile to form the six-membered ring.
Prins Cyclization: The Prins reaction is a classic and powerful method for stereoselectively synthesizing substituted tetrahydropyrans. beilstein-journals.orgnih.govacs.org The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. beilstein-journals.orgacs.org This generates an oxocarbenium ion, which is then attacked by the tethered alkene in an endo cyclization, often proceeding through a stable chair-like transition state to afford the THP ring with high diastereoselectivity. beilstein-journals.orgnih.gov Numerous variations of the Prins cyclization have been developed, including:
Silyl-Prins Cyclization: Wherein the oxocarbenium ion is trapped by nucleophiles such as allylsilanes or vinylsilanes. beilstein-journals.orgnih.gov
Prins-Ritter Reaction: In which a nitrile acts as the nucleophile to trap the cation after cyclization, leading to 4-amidotetrahydropyrans. beilstein-journals.orgrsc.org
Mukaiyama Aldol–Prins (MAP) Cyclization: This cascade reaction uses an enol ether as the internal nucleophile to trap the oxocarbenium ion. beilstein-journals.orgnih.gov
Oxidative Cyclizations: An alternative to the traditional acid-catalyzed Prins reaction is the generation of the key oxocarbenium ion intermediate through oxidation. The oxidation of benzylic or allylic ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) forms an oxocarbenium ion, which subsequently undergoes intramolecular cyclization. nih.gov This method is highly complementary to Prins-based approaches and tolerates acid-labile functional groups. nih.gov Palladium-catalyzed oxidative cyclization of alkenols is another powerful technique for accessing cyclic ethers, including tetrahydropyrans. acs.orgnih.gov
| Reaction Name | Reactants | Oxocarbenium Generation | Nucleophile | Key Features |
|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol + Aldehyde | Acid-catalyzed condensation | Alkene | Highly stereoselective, chair-like transition state. beilstein-journals.org |
| Silyl-Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis acid-catalyzed | Allylsilane/Vinylsilane | Forms highly functionalized THPs. nih.gov |
| Oxidative Cyclization | Allylic/Benzylic Ether | Oxidation (e.g., with DDQ) | Alkene/Alkyne | Mild conditions, tolerates acid-sensitive groups. nih.gov |
| Mukaiyama Aldol-Prins | Hydroxy-substituted enol ether + Aldehyde | Lewis acid-catalyzed | Enol ether | Avoids side reactions by internal trapping. nih.gov |
Metal-Catalyzed Hydroalkoxylation Mechanisms for Oxanes
The formation of the oxane ring in analogues of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid can be achieved through metal-catalyzed intramolecular hydroalkoxylation. This process involves the addition of a hydroxyl group across a carbon-carbon multiple bond, facilitated by a metal catalyst. Various metals, including gold, copper, and platinum, have been shown to be effective in promoting such cyclizations.
Gold(I)-Catalyzed Hydroalkoxylation: Gold(I) catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack. The mechanism is believed to involve the coordination of the gold(I) species to the carbon-carbon multiple bond, which increases its electrophilicity. This is followed by an intramolecular attack of the hydroxyl group to form a vinylgold or allylgold intermediate. Subsequent protodemetalation releases the cyclic ether product and regenerates the active catalyst. Mechanistic studies on gold(I)-catalyzed intramolecular allene (B1206475) hydroalkoxylation have revealed that the process can involve rapid and reversible C–O bond formation, with the turnover-limiting step being the protodeauration from a mono(gold) vinyl complex. numberanalytics.com In some cases, off-cycle bis(gold) vinyl species can also be formed. numberanalytics.com
Copper-Catalyzed Hydroalkoxylation: Copper catalysts, often in the form of Cu(I) complexes, can also facilitate the intramolecular hydroalkoxylation of unactivated alkenes. One proposed pathway involves the addition of a Cu-O bond, formed from the alcohol and the copper catalyst, across the double bond. libretexts.org For certain copper-catalyzed enantioselective hydroalkoxylations, a polar/radical mechanism has been suggested. This involves an enantioselective oxycupration step, followed by homolysis of the C–[Cu] bond and a subsequent hydrogen atom transfer. lumenlearning.com
Platinum-Catalyzed Hydroalkoxylation: Platinum complexes, such as those derived from [PtCl2(H2C=CH2)]2, are capable of catalyzing the hydroalkoxylation of unactivated olefins under mild conditions. acs.org The proposed mechanism for some platinum-catalyzed systems involves an outer-sphere attack of the hydroxyl group on the platinum-complexed olefin, followed by a proton transfer. acs.org The efficiency of these catalysts can be enhanced by using "donor-acceptor"-type ligands, which are believed to generate a more reactive catalytic intermediate. scielo.brchemrxiv.org
| Catalyst System | Substrate Type | Key Mechanistic Features |
| Gold(I) complexes | Alkynes, Allenes | π-activation of the multiple bond, intramolecular nucleophilic attack, protodemetalation. numberanalytics.com |
| Copper(I) complexes | Unactivated Alkenes | Formation and addition of a Cu-O bond across the double bond; or oxycupration followed by radical pathway. libretexts.orglumenlearning.com |
| Platinum(II) complexes | Unactivated Olefins | Olefin coordination, outer-sphere nucleophilic attack by the hydroxyl group, proton transfer. acs.org |
Intramolecular Addition Mechanisms in Tetrahydropyran Synthesis
The synthesis of the tetrahydropyran (oxane) ring can also be accomplished through various intramolecular addition reactions, most notably the oxa-Michael addition.
Oxa-Michael Addition: This reaction involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. The cyclization can be catalyzed by either acid or base.
Acid Catalysis: Under acidic conditions, the carbonyl group of the Michael acceptor is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of the hydroxyl group. These reactions are often kinetically controlled and can lead to the exclusive formation of the thermodynamically more stable diequatorial product. nih.gov The transition state in acid-catalyzed oxa-Michael additions is considered to be "late," meaning it resembles the product, and steric factors play a significant role in determining the stereoselectivity. nih.gov
Base Catalysis: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile. The subsequent intramolecular conjugate addition can proceed under kinetic control, particularly at low temperatures. nih.gov Interestingly, with (E)-Michael acceptors, the formation of the axial-equatorial isomer can be favored under these conditions, though this can isomerize to the more stable diequatorial product at higher temperatures. nih.gov The transition state for the base-catalyzed reaction is thought to be "early," resembling the starting material, with electrostatic interactions being a key factor in stereoselectivity. nih.gov Chiral organocatalysts, such as primary-secondary diamines, have been developed to achieve asymmetric intramolecular oxa-Michael reactions with high enantioselectivity. nih.gov
Other Intramolecular Cyclizations: Besides the oxa-Michael addition, other intramolecular cyclization strategies can lead to tetrahydropyran rings. For instance, the cyclization of β-hydroxy allyl ketones can be used to synthesize cis-2,6-tetrahydropyran-4-ones with high diastereoselectivity. scispace.com Additionally, the ring opening of epoxides by an intramolecular hydroxyl group can be a powerful method for constructing the tetrahydropyran ring system. acs.org
| Catalyst/Conditions | Substrate | Key Mechanistic Aspects | Stereochemical Outcome |
| Acid (e.g., p-TsOH) | ε-Hydroxy-α,β-unsaturated ester/ketone | Protonation of the carbonyl, "late" transition state. nih.gov | Kinetically controlled, favors diequatorial product. nih.gov |
| Base (e.g., K2CO3) | ε-Hydroxy-α,β-unsaturated ester/ketone | Deprotonation of the hydroxyl, "early" transition state. nih.gov | Kinetically controlled, can favor axial-equatorial product with (E)-acceptors. nih.gov |
| Chiral Organocatalyst | ε-Hydroxy-α,β-unsaturated ketone | Asymmetric induction through catalyst-substrate interaction. nih.gov | High enantioselectivity. nih.gov |
Reactivity of the Carboxylic Acid Group in the Context of Strained Ring Systems
The presence of the cyclobutane ring, a strained four-membered carbocycle, influences the reactivity of the attached carboxylic acid group.
Decarboxylation Pathways
The removal of the carboxyl group as carbon dioxide from this compound can be achieved through several pathways.
Thermal Decarboxylation: Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation. However, the presence of activating groups on the α-carbon can facilitate this reaction. For cyclobutane carboxylic acids, thermal decarboxylation may require high temperatures. The mechanism often involves a cyclic transition state, particularly if there is a double bond in a suitable position. caltech.edu
Oxidative Decarboxylation: This process involves both oxidation and decarboxylation. researchgate.net For instance, the Barton decarboxylation, which proceeds via a radical mechanism, can be used. However, in some cases, the reaction may lead to unexpected products, such as the formation of a hydroxy lactone derivative from a cyclobutyl carboxylic acid derivative under Barton's conditions. Ozonolytic decarboxylation has also been reported as a method to cleave a carbon atom from a ring system to form a carboxylic acid.
Photocatalytic Decarboxylation: Visible-light photoredox catalysis offers a mild method for the decarboxylation of carboxylic acids. The mechanism typically involves the single-electron oxidation of a carboxylate to generate a carboxyl radical, which then readily undergoes decarboxylation to form an alkyl radical. This alkyl radical can then be trapped by a suitable reagent. This method has been successfully applied to a wide range of carboxylic acids, including those with strained ring systems.
| Decarboxylation Method | Conditions | Mechanistic Hallmark |
| Thermal | High temperature | Often proceeds through a cyclic transition state. caltech.edu |
| Oxidative (Barton) | Radical initiator | Formation of a radical intermediate. |
| Photocatalytic | Visible light, photocatalyst | Single-electron transfer to generate a carboxyl radical. |
Derivatization Reactions (e.g., Esterification, Amidation)
The carboxylic acid group of this compound can undergo standard derivatization reactions to form esters and amides. The reactivity of the carboxylic acid in these transformations can be influenced by the steric hindrance imposed by the adjacent cyclobutane and oxane rings.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion of the carboxylic acid to a carboxylate salt.
Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). These reagents react with the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by an amine. The choice of coupling reagent can impact the yield and ease of purification of the resulting amide. For multi-substituted cyclobutane carboxylic acids, these amide coupling reactions have been explored to generate novel trifunctional molecules.
| Reaction | Reagents | Key Considerations |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) or Alkyl Halide, Base | Equilibrium control in Fischer esterification; SN2 reaction with alkyl halides. |
| Amidation | Amine, Coupling Reagent (e.g., EDC, HBTU) | Activation of the carboxylic acid is necessary to overcome the poor leaving group (hydroxide). |
Inter-ring Communication and Remote Effects on Reactivity in Cyclobutane-Oxane Systems
The spatial arrangement and electronic properties of the cyclobutane and oxane rings can influence each other's reactivity through both through-bond and through-space interactions.
Through-Bond Interactions: These interactions are transmitted through the covalent bond network of the molecule. The inductive effect of the electronegative oxygen atom in the oxane ring can influence the electron density of the cyclobutane ring, which in turn can affect the acidity of the carboxylic acid and the stability of any intermediates formed during reactions on the cyclobutane ring. The strained σ-bonds of the cyclobutane ring can also participate in through-bond interactions, potentially affecting the reactivity of the adjacent oxane ring.
Through-Space Interactions: These interactions occur between non-bonded atoms that are in close spatial proximity due to the molecule's conformation. The conformation of the this compound will dictate which atoms from the two rings are close enough to interact. These interactions can be steric, leading to hindered access of reagents to certain parts of the molecule, or electronic, involving the overlap of orbitals. Such through-space interactions can play a crucial role in determining the stereochemical outcome of reactions.
Computational and Theoretical Investigations of 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid
Quantum Chemical Studies on Ring Strain in Cyclobutane (B1203170) and Tetrahydropyran (B127337) Moieties
Ring strain is a critical factor governing the stability and chemical behavior of cyclic molecules. It arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). wikipedia.org Quantum chemical calculations are essential for quantifying this strain energy.
Cyclobutane Ring Strain Energy Calculations
The cyclobutane ring is characterized by significant ring strain due to its compressed C-C-C bond angles. masterorganicchemistry.com If the ring were perfectly planar, the angles would be 90°, a major deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org To alleviate some of the torsional strain that would result from a planar conformation, cyclobutane adopts a puckered or "butterfly" shape. libretexts.org This puckering slightly decreases the bond angles to about 88° but reduces the eclipsing interactions between adjacent hydrogen atoms. wikipedia.org
Computational calculations, often employing ab initio methods, have quantified the total ring strain energy of cyclobutane to be approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain energy makes the cyclobutane ring susceptible to ring-opening reactions that release this stored energy. masterorganicchemistry.com
| Cycloalkane | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 - 29.0 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.4 |
| Cyclohexane | ~0 |
This table presents typical calculated values for the ring strain energies of common cycloalkanes. wikipedia.orgmasterorganicchemistry.com
Tetrahydropyran Ring Strain Energy Calculations
In contrast to the highly strained cyclobutane ring, the tetrahydropyran (THP) moiety is relatively strain-free. The six-membered ring can readily adopt a stable chair conformation, similar to cyclohexane, where the bond angles are very close to the ideal tetrahedral angle, and torsional strain is minimized due to staggered hydrogen atoms.
Computational studies have estimated the ring strain energy of tetrahydropyran to be very low, typically in the range of 1.7 to 2.0 kcal/mol. This low strain energy contributes to the thermodynamic stability of the tetrahydropyran ring system, making it a common structural motif in natural products and a popular protecting group in organic synthesis. The chair conformer is the most stable, with twist and boat conformations being significantly higher in energy. montclair.eduresearchgate.net For instance, the energy difference between the chair and the 2,5-twist conformer is calculated to be around 5.8-6.1 kcal/mol. montclair.eduresearchgate.net
Influence of Substitution and Conformation on Ring Strain
For the cyclobutane moiety, substitution can alter the ring's puckering and strain energy. While specific calculations for the subject molecule are not available, studies on related substituted cyclobutanes show that bulky substituents influence the conformational equilibrium. The presence of a carbonyl group, as in the carboxylic acid, can also impact the electronic structure and strain of the ring. nih.gov
In the tetrahydropyran ring, the substituent at the C2 position (anomeric position) is crucial. The orientation of this substituent (axial vs. equatorial) is governed by stereoelectronic effects, most notably the anomeric effect. DFT calculations on 2-substituted tetrahydropyrans are frequently used to determine the preferred conformation. montclair.edu The interplay between steric hindrance from the bulky cyclobutylcarboxylic acid group and these stereoelectronic effects will determine the most stable conformation of the THP ring in the target molecule. DFT calculations on halogenated pyran analogues, for example, have shown that even with significant 1,3-diaxial repulsion, the chair conformation is maintained, though with some distortion. nih.gov
Density Functional Theory (DFT) for Mechanistic Elucidation
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating reaction mechanisms, offering a good balance between accuracy and computational cost. pitt.edu For a molecule like 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, DFT can be employed to explore potential chemical transformations.
Transition State Analysis of Key Transformations
A key application of DFT is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. The calculated energy of a transition state provides the activation energy barrier for a reaction, which is critical for understanding reaction rates. acs.org
For this compound, potential reactions could involve the strained cyclobutane ring or functional group transformations of the carboxylic acid. For example, a ring-opening or rearrangement of the cyclobutane moiety would proceed through a high-energy transition state. DFT calculations could elucidate the geometry of this transition state, showing which bonds are breaking and forming. Studies on the hydrolysis of a cyclobutane-fused lactone, for instance, used DFT to map out the two-step addition-elimination mechanism and identify the rate-limiting transition state. mdpi.com Similarly, computational analyses of reactions involving tetrahydropyran can identify the transition states for processes like hydrogen abstraction, revealing the energetics of radical formation. montclair.edu
Prediction of Reaction Pathways and Selectivity
When a molecule can undergo multiple competing reactions, DFT calculations can predict the most likely reaction pathway by comparing the activation energies of the different routes. researchgate.netresearchgate.net The pathway with the lowest energy barrier is generally the kinetically favored one. researchgate.net
In the context of this compound, DFT could be used to predict selectivity in various transformations. For instance, in a decarboxylation reaction, DFT could help determine whether the reaction proceeds through a concerted or stepwise mechanism. In reactions involving the tetrahydropyran ring, such as an acid-catalyzed ring opening, DFT could predict whether cleavage occurs at the C2-O or C6-O bond by comparing the transition state energies for both pathways. Computational studies on substituted tetrahydropyrans have successfully modeled reaction pathways for cyclization and other transformations, providing detailed mechanistic insights that guide synthetic efforts. nottingham.ac.uk
Molecular Dynamics and Conformational Sampling of this compound
Due to the absence of specific experimental or computational studies on this compound in the public domain, a detailed analysis based on existing research findings is not possible. However, theoretical principles and computational studies of related structural motifs, such as substituted cyclobutanes and oxanes, can provide insights into the likely conformational behavior of this molecule.
Conformational Preferences of the Oxan-2-yl and Cyclobutane Moieties
The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane ring and the chair-boat equilibria of the oxane ring, as well as the rotational freedom around the spirocyclic linkage.
Cyclobutane Moiety: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. mdpi.comru.nl This puckering can be described by a puckering amplitude and a phase angle. For monosubstituted cyclobutanes, two primary puckered conformations, axial and equatorial, are possible for the substituent. In the case of this compound, the large spiro-fused oxanyl group would likely create significant steric hindrance, influencing the puckering of the cyclobutane ring in a complex manner. Computational studies on cyclobutanecarboxylic acid have revealed a shallow, symmetrical double-well potential for the ring-puckering motion, indicating facile interconversion between conformers. researchgate.net
A hypothetical conformational preference can be predicted based on steric considerations. A conformation that minimizes steric clashes between the carboxylic acid group, the cyclobutane ring protons, and the protons of the oxane ring would be favored.
Table 1: Hypothetical Conformational Parameters of this compound
| Parameter | Cyclobutane Moiety | Oxane Moiety |
| Ring Conformation | Puckered | Chair |
| Key Dihedral Angles | C1-C2-C3-C4 (Puckering Angle) | O-C2-C3-C4, C2-C3-C4-C5 |
| Substituent Orientation | Carboxylic acid (axial/equatorial preference), Oxan-2-yl (spiro) | Cyclobutane-1-carboxylic acid (axial/equatorial at C2) |
Inter-ring Interactions and Conformational Landscapes
Steric Repulsion: Van der Waals repulsion between the atoms of the two rings will be a major factor. The size of the carboxylic acid group and its proximity to the oxane ring will significantly influence the preferred conformations.
Anomeric Effects: In the oxan-2-yl ring, the presence of the oxygen atom can lead to anomeric effects, where an axial orientation of the substituent at the anomeric carbon (C2) might be stabilized. This would depend on the electronic nature of the substituent and its interaction with the ring oxygen's lone pairs.
Intramolecular Hydrogen Bonding: The carboxylic acid group has the potential to form an intramolecular hydrogen bond with the oxygen atom of the oxane ring. The feasibility of such an interaction would depend on the specific conformation, bringing the donor and acceptor groups into close proximity and with a favorable orientation.
A complete understanding of the conformational landscape would require sophisticated computational methods such as molecular dynamics simulations or potential energy surface scans. These simulations would allow for the exploration of the various possible conformations and the calculation of their relative energies, providing a statistical distribution of the conformers at a given temperature. The results would highlight the most stable structures and the energy barriers for interconversion between them.
Table 2: Potential Inter-ring Interactions and Their Expected Influence
| Interaction Type | Description | Potential Impact on Conformation |
| Steric Hindrance | Repulsive forces between the cyclobutane and oxane rings, and the carboxylic acid group. | Favors conformations that maximize the distance between bulky groups. |
| Anomeric Effect | Stereoelectronic preference for an axial orientation of the substituent at C2 of the oxane ring. | Could stabilize conformations where the cyclobutane ring is in an axial-like position relative to the oxane. |
| Intramolecular H-Bonding | Interaction between the carboxylic acid proton and the oxane oxygen. | Could lock the molecule into a specific conformation, restricting rotational freedom. |
| Dipole-Dipole Interactions | Interactions between the polar C-O and C=O bonds. | Influences the overall alignment of the two rings. |
Without dedicated computational studies for this compound, the information presented here remains a projection based on the known behavior of its constituent chemical moieties.
Advanced Applications in Chemical Synthesis
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid as a Versatile Synthetic Building Block
The inherent ring strain of the cyclobutane (B1203170) moiety, estimated at approximately 26.7 kcal/mol, combined with the stereoelectronic features of the tetrahydropyran (B127337) (oxane) ring and the versatile functionality of the carboxylic acid group, makes this compound a powerful intermediate in organic synthesis. researchgate.net Its structure allows for a variety of transformations, including reactions that maintain the core skeleton and those that leverage ring strain to induce skeletal rearrangements, leading to more complex molecular architectures.
Precursor for Complex Carbocycles
Cyclobutane derivatives are esteemed as "overbred intermediates"—structures that possess a higher degree of complexity than the ultimate target but can be strategically fragmented or rearranged to achieve the desired framework. rsc.org The carboxylic acid handle in this compound is a key functional group that facilitates the synthesis of more elaborate carbocyclic systems.
Modern synthetic methods, such as palladium-catalyzed C–H functionalization, can be applied to cyclobutane carboxylic acids to forge new carbon-carbon bonds. acs.orgnih.gov This approach allows for the direct arylation at the γ-position of the cyclobutane ring, providing a pathway to 1,3-disubstituted carbocycles that were previously challenging to access. nih.gov Such transformations highlight how the carboxylic acid can act as a directing group to control regioselectivity in the construction of substituted carbocycles. nih.gov
Furthermore, the high ring strain of the cyclobutane can be harnessed in ring-opening and ring-expansion reactions to generate larger, more complex carbocyclic structures. researchgate.netnih.gov These transformations, often triggered by thermal, photochemical, or catalytic conditions, can lead to the formation of cyclopentane, cyclohexane, or even cyclooctane (B165968) rings, depending on the reaction design. researchgate.net The presence of the oxane substituent can influence the stereochemical outcome of these rearrangements, offering a handle for controlling the three-dimensional architecture of the resulting carbocycle.
| Transformation Type | Key Reagents/Conditions | Resulting Carbocyclic Structure | Reference |
|---|---|---|---|
| γ-C–H Arylation | Pd(OAc)₂, Ligand (e.g., Quinuclidine-pyridone), Ar-I | 1-Aryl-3-substituted cyclobutanes | nih.gov |
| Ring Expansion | Acid or Lewis Acid Catalysis | Substituted cyclopentanes, tetralones | nih.gov |
| Fragmentative Transformation | Thermolysis, Photolysis | Complex acyclic or larger ring systems | rsc.org |
| Intramolecular Alkylation | Base, Electrophilic trap | Bicyclic systems (e.g., bicyclo[3.2.0]heptanes) | rsc.org |
Intermediate in Heterocycle Synthesis
The carboxylic acid functionality is a classic precursor for a wide array of heterocyclic systems. Through conversion to amides, hydrazides, or other activated derivatives, the carboxyl group of this compound can participate in cyclization reactions to form nitrogen- and oxygen-containing heterocycles. For instance, condensation of cyclobutanecarboxylic acid derivatives with hydrazines can yield pyrazolidinone structures, while reactions with ureas or thioureas can lead to the formation of pyrimidine-based rings. nih.govresearchgate.net
Strategies for the Total Synthesis of Molecules Incorporating Cyclobutane-Tetrahydropyran Adducts
The synthesis of molecules containing the cyclobutane-tetrahydropyran motif requires careful strategic planning. The construction of the strained four-membered ring, the installation of the oxane ring, and the control of stereochemistry at the spirocyclic center are key challenges that must be addressed.
Retrosynthetic Analysis for Analogues of this compound
Retrosynthetic analysis provides a logical framework for deconstructing complex target molecules into simpler, commercially available starting materials. For analogues of this compound, several key disconnections can be envisioned.
A primary strategy for disconnecting the cyclobutane ring is via a [2+2] cycloaddition reaction. nih.govnih.gov This powerful transformation can form the four-membered ring in a single step from two olefin precursors. In the context of the title compound, a retrosynthetic approach might involve a cycloaddition between a vinyl ether (as a precursor to the tetrahydropyran ring) and an appropriately substituted alkene.
An alternative retrosynthetic approach utilizes C–H functionalization logic. acs.orgbaranlab.org Here, the bond between an aryl group and the cyclobutane ring, for instance, is not seen as being formed by traditional polar reactions but by the direct activation of a C–H bond on the cyclobutane precursor. nih.gov This modern approach simplifies the synthesis by reducing the need for pre-functionalized starting materials. For the title compound, one could imagine disconnecting the C-C bond linking the two rings, leading to a cyclobutanone (B123998) precursor and a lithiated tetrahydropyran, or vice versa. A Prins cyclization could also be a key disconnection for the tetrahydropyran ring, starting from a homoallylic alcohol and a cyclobutanone. northwestern.edu
| Retrosynthetic Strategy | Key Disconnection | Precursors | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | Two C-C bonds of the cyclobutane ring | Two distinct olefin precursors | nih.govnih.gov |
| C–H Functionalization | A C-C bond to a substituent on the ring | Unfunctionalized cyclobutane carboxylic acid and coupling partner | acs.orgbaranlab.org |
| Nucleophilic Addition/Cyclization | Spiro C-C bond | Cyclobutanone and an organometallic tetrahydropyran | N/A |
| Prins Cyclization | C-O and C-C bonds of the oxane ring | Cyclobutanone-tethered homoallylic alcohol | northwestern.edu |
Integration into Natural Product Synthesis
The cyclobutane motif is a core structural feature in a wide range of natural products, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.netresearchgate.net The synthesis of these molecules often provides a testbed for new synthetic methodologies and strategies for constructing the strained four-membered ring with high stereocontrol. rsc.orgrsc.org
While no major natural products containing the specific this compound skeleton are widely reported, numerous natural products feature either a cyclobutane ring or a spiro-tetrahydropyran moiety. For example, the piperarborenine and dictazole families of natural products contain complex, unsymmetrical cyclobutane cores that have been targets of synthesis using C-H functionalization strategies. acs.orgbaranlab.org Sceptrin, a marine alkaloid, features a dimeric structure built around a central cyclobutane ring. nih.gov The synthesis of these molecules showcases diverse strategies, from classic photochemical [2+2] cycloadditions to modern catalytic methods, for installing the cyclobutane ring within a complex molecular setting. nih.govrsc.orgrsc.org The strategies developed for these targets provide a valuable blueprint for how a building block like this compound could be integrated into the synthesis of novel, complex molecules.
Development of Novel Methodologies Inspired by the Compound's Structure
The unique structural and stereochemical properties of conformationally constrained molecules like this compound can inspire the development of new synthetic methods. The rigidity of the cyclobutane ring and its defined substitution pattern can serve as a platform for developing novel stereoselective reactions.
One major area of development is the catalytic enantioselective functionalization of pre-formed cyclobutane rings. researchgate.net Such methods allow for the rapid diversification of a single cyclobutane precursor into a library of complex, enantioenriched molecules. This is particularly relevant for medicinal chemistry, where subtle changes in the three-dimensional structure of a molecule can have profound effects on its biological activity.
The development of C–H functionalization reactions for cycloalkanes is another area of intense research inspired by such scaffolds. nih.gov The ability to selectively activate and functionalize typically inert C–H bonds on a cyclobutane ring, guided by a native functional group like a carboxylic acid, represents a paradigm shift in synthetic efficiency. acs.orgnih.gov This approach avoids lengthy synthetic sequences involving pre-functionalization and protecting groups, thus adhering to the principles of green chemistry. nih.gov The insights gained from studying the reactivity of cyclobutane-tetrahydropyran systems could lead to the discovery of new catalysts and ligands that enable previously impossible transformations, further expanding the toolkit of synthetic organic chemistry.
Future Research Directions
Exploration of New Catalytic Systems for Stereoselective Synthesis
The stereoselective synthesis of complex molecules containing multiple stereocenters, such as 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, remains a significant challenge in organic chemistry. researchgate.net Future research will undoubtedly focus on the development of novel catalytic systems to control the stereochemistry of the cyclobutane (B1203170) ring. Advances in catalytic enantioselective [2+2] cycloadditions, a key method for constructing cyclobutane rings, have been increasingly reported and offer a promising avenue. nih.govelsevierpure.comresearchgate.net
The exploration of transition metal catalysts, particularly those based on copper, cobalt, and gold, could lead to highly efficient and selective methods for the synthesis of enantioenriched cyclobutanes. researchgate.net For instance, the use of chiral Lewis acids or organocatalysts in cycloaddition reactions could provide precise control over the diastereoselectivity and enantioselectivity of the desired product. Furthermore, catalyst-controlled regiodivergent synthesis could open up pathways to access different isomers of functionalized cyclobutanes from the same starting materials. nih.gov
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Reaction | Desired Outcome |
| Chiral Lewis Acid | [2+2] Cycloaddition | High enantiomeric excess of a specific stereoisomer. |
| Organocatalyst | Asymmetric Michael Addition | Control over the formation of the spirocyclic junction. |
| Transition Metal Complex | C-H Functionalization | Stereoselective introduction of functional groups on the cyclobutane ring. |
This table is illustrative and based on general advancements in cyclobutane synthesis.
Investigation of Bio-inspired Synthetic Routes
Nature often provides elegant solutions to complex synthetic problems. Bio-inspired synthesis, which mimics enzymatic processes, offers a powerful strategy for the construction of intricate molecular architectures. nih.gov Future research could explore the use of enzymes or biomimetic catalysts to synthesize this compound. For example, engineered enzymes could potentially catalyze a key cycloaddition or ring-forming step with high stereospecificity.
Drawing inspiration from the biosynthesis of natural products containing cyclobutane motifs, researchers could devise novel synthetic pathways that are both efficient and environmentally benign. nih.gov This approach could involve cascade reactions that rapidly build molecular complexity from simple precursors, mimicking the efficiency of metabolic pathways.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. beilstein-journals.org Advanced computational modeling can provide valuable insights into the structure, reactivity, and properties of this compound and its derivatives. Density functional theory (DFT) and other quantum mechanical methods can be employed to predict the most stable conformations of the molecule, elucidate reaction mechanisms, and calculate key spectroscopic and electronic properties. beilstein-journals.org
Such computational studies can guide the rational design of new synthetic routes and help in the prediction of the biological activity of novel derivatives. By understanding the relationship between the three-dimensional structure of the molecule and its reactivity, researchers can more effectively tailor its properties for specific applications.
Table 2: Application of Computational Modeling
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Identification of low-energy pathways for synthesis. |
| Molecular Dynamics (MD) | Conformational analysis | Understanding the flexibility and shape of the molecule. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Guiding the design of derivatives with enhanced properties. |
This table is illustrative and based on general applications of computational chemistry.
Development of Derivatives with Tailored Reactivity
The carboxylic acid and the oxane ring of this compound provide convenient handles for chemical modification, allowing for the development of a diverse library of derivatives with tailored reactivity and properties. nih.gov Future research will likely focus on the synthesis of amides, esters, and other functional group transformations of the carboxylic acid moiety. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.
Q & A
Q. What are the common synthetic routes for 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclobutane Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the strained cyclobutane core.
- Oxan (tetrahydropyran) Introduction : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions) to attach the oxan moiety.
- Carboxylic Acid Installation : Oxidize a methyl or alcohol group using KMnO₄ or CrO₃ under controlled pH to avoid over-oxidation .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
- For stereochemical control, employ chiral catalysts (e.g., Ru-based for asymmetric hydrogenation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms cyclobutane ring conformation (e.g., coupling constants for ring strain analysis) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99%) and detects stereoisomers using chiral columns .
- Infrared Spectroscopy (IR) : Confirms carboxylic acid (-COOH) and ether (C-O-C) functional groups via characteristic stretches (~1700 cm⁻¹ for -COOH) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for isotopic labeling studies .
Advanced Research Questions
Q. How do substitution patterns on the cyclobutane ring influence reactivity and biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) or cyano (-CN) substituents increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
- Steric Effects : Bulky groups (e.g., benzyl) reduce ring strain, stabilizing the cyclobutane but potentially hindering enzyme binding in biological assays .
- Biological Activity : Comparative studies show that 1-(Oxan-2-yl) derivatives exhibit improved metabolic stability over non-oxan analogs due to reduced oxidative metabolism .
Q. What strategies resolve contradictions in pharmacokinetic data between this compound and its analogs?
Methodological Answer:
- Tissue Distribution Studies : Use radiolabeled (¹⁴C) analogs to track bioavailability discrepancies. For example, oxan-substituted analogs show higher brain penetration due to increased lipophilicity .
- Metabolite Profiling : LC-MS/MS identifies species-specific metabolic pathways (e.g., cytochrome P450 vs. esterase-mediated hydrolysis) that explain variability in half-life data .
- Computational Modeling : Molecular dynamics simulations predict binding affinities to transporters (e.g., P-glycoprotein), clarifying absorption differences .
Q. How can isotopic labeling (e.g., ¹¹C or ¹⁴C) advance metabolic pathway studies?
Methodological Answer:
- ¹¹C-Labeling : Enables real-time PET imaging to trace in vivo distribution, particularly useful for studying blood-brain barrier penetration .
- ¹⁴C-Labeling : Quantifies metabolic turnover via scintillation counting, identifying major excretion pathways (renal vs. hepatic) .
- Synthesis Tips : Introduce isotopes during cyclobutane formation (e.g., ¹¹CO₂ fixation for carboxyl group labeling) to ensure isotopic integrity .
Q. What computational methods predict conformational stability of cyclobutane derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates ring strain energy and predicts puckered vs. planar conformations. For 1-(Oxan-2-yl) derivatives, DFT reveals that oxan substituents reduce strain by 8–12 kcal/mol compared to unsubstituted cyclobutanes .
- Molecular Dynamics (MD) : Simulates solvent interactions to assess solubility trends. Polar solvents stabilize carboxylate forms, impacting crystallization protocols .
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
